molecular formula C10H12N4OS B3352851 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- CAS No. 51112-64-2

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-

Numéro de catalogue: B3352851
Numéro CAS: 51112-64-2
Poids moléculaire: 236.3 g/mol
Clé InChI: CRTSXMRWYCIOHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a purine derivative characterized by a methylthio (-SCH₃) group at the C-6 position and a tetrahydrofuran (THF) ring at the N-9 position. This structural configuration imparts unique physicochemical properties, such as altered lipophilicity and electronic effects, which influence its biological activity and synthetic utility.

The methylthio group at C-6 may act as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets .

Propriétés

IUPAC Name

6-methylsulfanyl-9-(oxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-16-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-15-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSXMRWYCIOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286282
Record name 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51112-64-2
Record name AX 53
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a purine derivative with the molecular formula C10H12N4OSC_{10}H_{12}N_{4}OS and a molecular weight of 236.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various purine derivatives, including 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-. Research indicates that purine analogs can inhibit critical kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). Plk1 is overexpressed in several cancers, making it a prime target for therapeutic intervention .

In specific assays, derivatives of purine compounds have shown promising cytotoxic activity against various cancer cell lines. For instance, a study evaluated the efficacy of several purine analogs against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited lower IC50IC_{50} values than established chemotherapeutics like 5-Fluorouracil and Fludarabine, suggesting enhanced efficacy .

The biological activity of 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- may be attributed to its ability to interfere with cellular signaling pathways. Purines are known to play significant roles in cellular processes such as energy transfer and signal transduction. The methylthio group in this compound may enhance its interaction with specific enzymes or receptors involved in these pathways.

Case Studies

  • Cytotoxicity Testing : In a recent study, various purine derivatives were synthesized and tested for their cytotoxic effects on cancer cells. Among these, compounds with substitutions at the C-6 position showed significant promise, with some achieving IC50IC_{50} values in the micromolar range against Huh7 cells .
  • Inhibition of Kinases : Another study focused on the inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ), a kinase implicated in various cancers. Compounds structurally similar to 9H-Purine were tested for their ability to inhibit PI3Kδ activity, demonstrating potential as therapeutic agents in cancer treatment .

Comparative Analysis of Biological Activity

CompoundTarget Cell LineIC50IC_{50} (µM)Reference
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-Huh714.2
5-FluorouracilHuh730.6
FludarabineHuh728.4
Novel Purine DerivativeHCT116<10

Applications De Recherche Scientifique

Overview

9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)- is a purine derivative with the molecular formula C10H12N4OSC_{10}H_{12}N_{4}OS and a molecular weight of 236.3 g/mol. This compound has attracted attention in various research fields, particularly in oncology and pharmacology, due to its potential biological activities.

Research indicates that purine derivatives, including 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-, may inhibit key kinases involved in cancer progression. Notably, Polo-like kinase 1 (Plk1), which is overexpressed in several cancers, has been identified as a target for these compounds. Studies have shown that certain purine analogs exhibit cytotoxic activity against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, suggesting their potential as therapeutic agents.

Cytotoxicity Testing

A recent study synthesized various purine derivatives and evaluated their cytotoxic effects on cancer cells. Among these compounds, those with substitutions at the C-6 position demonstrated significant promise, achieving micromolar range values against Huh7 cells. This indicates the potential for developing effective anticancer therapies based on this compound.

Inhibition of Kinases

Another research effort focused on the inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ), a kinase implicated in multiple cancers. Compounds structurally similar to 9H-Purine were tested for their ability to inhibit PI3Kδ activity, demonstrating potential as therapeutic agents in cancer treatment. The results from these studies suggest that derivatives of this purine compound could be developed into targeted therapies for specific cancer types.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Key analogues are compared below based on N-9 and C-6 substituents, biological activity, and pharmacological data (Table 1).

Table 1: Comparison of Structural Analogues

Compound Name N-9 Substituent C-6 Substituent Biological Activity Key Metrics Source (Evidence)
Target Compound Tetrahydro-2-furyl Methylthio (-SCH₃) Not explicitly reported N/A -
2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine (48) 4-Methoxyphenylmethyl 2-Furyl Anti-TB MIC = 0.39 μg/mL
6-(4-Phenoxyphenyl)-9-THP-9H-purine (9) Tetrahydropyran-2-yl 4-Phenoxyphenyl Anticancer (Huh7 cells) IC₅₀ = 5.4 μM
6-Chloro-9-THP-9H-purine Tetrahydropyran-2-yl Chloro (-Cl) Synthetic intermediate N/A
6-Methyl-9-THP-9H-purine Tetrahydropyran-2-yl Methyl (-CH₃) Not reported pKa = 3.53

Key Observations

Antitubercular Activity
  • Compound 48 (N-9: 4-methoxyphenylmethyl, C-6: 2-furyl) showed potent anti-TB activity (MIC = 0.39 μg/mL) against MtbH37Rv with low mammalian cytotoxicity . The furyl group at C-6 likely enhances target binding, while the methoxyphenylmethyl group at N-9 improves bioavailability.
Anticancer Activity
  • Compound 9 (N-9: THP, C-6: 4-phenoxyphenyl) exhibited superior cytotoxicity (IC₅₀ = 5.4 μM) against hepatocellular carcinoma (Huh7) compared to 5-fluorouracil (5-FU) . The phenoxyphenyl group at C-6 is critical for activity, suggesting that bulky aromatic substituents enhance DNA intercalation or kinase inhibition.
Physicochemical Properties
  • N-9 Substituent Effects :
    • Tetrahydrofuran (THF) : Smaller ring size (five-membered) increases ring strain but improves solubility compared to THP.
    • Tetrahydropyran (THP) : Bulkier six-membered ring enhances metabolic stability but may reduce cellular uptake .
  • C-6 Substituent Effects :
    • Methylthio (-SCH₃) : Moderately electron-withdrawing, enhances nucleophilicity at C-5.
    • Chloro (-Cl) : Strongly electron-withdrawing, facilitates nucleophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(methylthio)-9-(tetrahydro-2-furyl)-9H-purine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine are synthesized via General Procedure 1 (GP1) using acetonitrile as a solvent under controlled temperatures (e.g., 60–80°C) . Palladium-catalyzed Suzuki-Miyaura coupling can also be employed for introducing aryl/alkyl groups at the 6-position, using Pd(PPh₃)₄, K₂CO₃, and toluene under reflux (12–24 hours) . Purification via column chromatography (e.g., EtOAc/hexane gradients) ensures high yield and purity.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies substituent positions and ring conformation. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy detects functional groups (e.g., methylthio or tetrahydrofuran moieties). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments . For example, gas-phase ion energetics data from NIST can validate fragmentation patterns in MS analysis.

Q. What solvent systems and reaction conditions maximize yield during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., CH₃CN, DMF) enhance nucleophilic substitution at the 6-position, while toluene or THF is optimal for Pd-catalyzed cross-coupling . Reaction temperatures between 60–100°C and anhydrous conditions prevent side reactions. Kinetic monitoring via TLC or HPLC ensures reaction completion.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data across studies?

  • Methodological Answer : Systematic analysis of variables such as catalyst loading (e.g., 0.05–0.1 mmol Pd), solvent polarity, and purification methods is critical. For instance, lower yields in acetonitrile vs. toluene may stem from solvent coordination effects on Pd catalysts . Contradictions in reported yields (e.g., 60% vs. 85%) can be addressed by replicating conditions with strict moisture control or using pre-activated boronic acids.

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets (e.g., kinase enzymes) using SMILES/InChi keys for structural input . QSAR models correlate substituent effects (e.g., methylthio vs. chloro groups) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Methodological Answer : Modifying the 6-(methylthio) group to sulfonyl or amino derivatives alters electronic and steric profiles. Comparative analysis of analogs (e.g., 6-phenyl or 6-chloro variants) using bioassays identifies critical substituents for activity . For example, replacing tetrahydrofuran with tetrahydropyran at the 9-position may enhance metabolic stability .

Q. What phosphorylation strategies apply to this compound for prodrug development?

  • Methodological Answer : The 5′-phosphonate derivative can be synthesized via phosphoramidite chemistry or H-phosphonate intermediates, as demonstrated in NIH-funded studies . Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) prevent side reactions. Purity is validated via ³¹P NMR and ion-exchange chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-
Reactant of Route 2
Reactant of Route 2
9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.